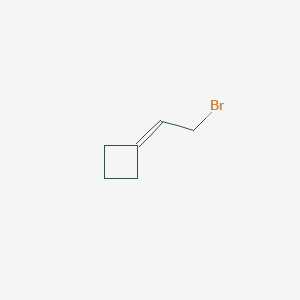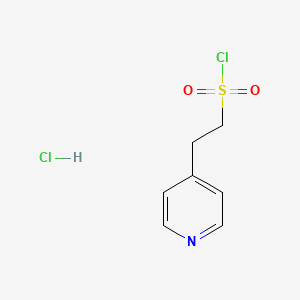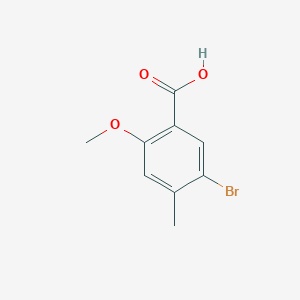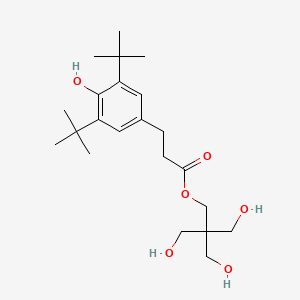
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
説明
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (Pentaerythritol DBH) is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. Pentaerythritol DBH has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to possess numerous advantages and limitations.
科学的研究の応用
Psoriasis Treatment
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (PTTC) has been investigated for its use in treating psoriasis. In vitro studies demonstrated its potential for intradermal delivery with non-irritant properties and efficacy in reducing IL-6 levels, indicating a possible role in psoriasis management (Gujjar, Arbiser, Coulon, & Banga, 2016).
Conductive and Superhydrophobic Cotton Fabric
This compound, known for its antioxidant properties in the plastic industry, has been utilized in the thermal reduction of graphene oxide on cotton fabric. The process resulted in conductive and superhydrophobic cotton fabric, suggesting applications in smart textiles and materials science (Makowski et al., 2018).
Cosmetic Safety
In the cosmetics industry, Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate functions as an antioxidant. Its high molecular weight implies minimal skin penetration, suggesting safe use in cosmetics at current concentration levels (Johnson et al., 2018).
Lubricating Base Oil
Research has shown that antioxidant-modified esters of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate can be used as lubricating base oils. These esters demonstrate excellent thermal oxidation stability and good antioxidation properties, making them suitable for industrial applications (Jing, 2012).
Food Packaging Safety
In the context of food safety, studies have been conducted on the migration behavior of antioxidants like this compound from polypropylene packaging into foods. Computational models for estimating migration behavior were developed, contributing to food safety evaluations (Chang et al., 2019).
Antioxidant Synthesis
The synthesis of Bis(2,4-di-tert-butyl-phenyl)Pentaerythritol Diphosphite, an antioxidant, utilized Pentaerythritol in an environmentally friendly and non-toxic process. This approach highlights the compound's role in sustainable manufacturing practices (Ruiduan & Chuanbo, 2015).
作用機序
Target of Action
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, also known as Agidol 110, is a sterically hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylene and polypropylene .
Mode of Action
Agidol 110 acts as a primary antioxidant for stabilizing polymers . It terminates the reaction chain of oxidation via interaction with the peroxide radical . The most effective chain-terminating antioxidants are substituted phenols whose labile hydrogen atom is easily abstracted by the peroxide radical, whereby chain termination occurs .
Biochemical Pathways
The interaction of polymers with oxygen proceeds as a radical chain reaction involving stages of chain initiation with formation of radicals, chain propagation, chain branching, and chain termination . The role of antioxidants like Agidol 110 consists in termination of this reaction chain of oxidation .
Pharmacokinetics
It is known that agidol 110 is a fine powder, from white to light yellow in color, well soluble in benzene, acetone, and toluene, slightly soluble in alcohols, and insoluble in water .
Result of Action
The resultant hydroperoxide breaks down into two radicals recombining to give stable compounds . This action of Agidol 110 enhances the oxidative resistance and protection against the toxicity of solvents .
Action Environment
The action of Agidol 110 is influenced by environmental factors such as temperature. It has a glass transition temperature of 50°C and can be annealed at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature changes.
将来の方向性
Research on Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate continues to explore its applications in various industries, including plastics, coatings, and rubber. Future studies may focus on optimizing its performance, exploring synergistic effects with other antioxidants, and assessing its environmental impact .
生化学分析
Biochemical Properties
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate acts as a free radical scavenger. During oxidative stress, free radicals can cause significant damage to biomolecules, leading to cellular dysfunction. This compound donates a hydrogen atom to neutralize free radicals, thereby preventing further chain reactions. It interacts with various enzymes and proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and stability .
Cellular Effects
This compound has been shown to exhibit anti-proliferative effects on certain cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses, thereby reducing inflammation and promoting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects by acting as a free radical scavenger. It donates a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound also interacts with various enzymes, enhancing their activity and stability. For example, it can inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a glass transition temperature of 50°C . Prolonged exposure to high temperatures and UV light can lead to its degradation, reducing its antioxidant efficacy. Long-term studies have shown that it can maintain cellular function and reduce oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, with significant adverse effects occurring at doses exceeding 100 mg/kg body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, where it exerts its antioxidant effects .
特性
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O6/c1-20(2,3)16-9-15(10-17(19(16)27)21(4,5)6)7-8-18(26)28-14-22(11-23,12-24)13-25/h9-10,23-25,27H,7-8,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYISMPLEFNMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016730 | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26347-98-8 | |
| Record name | Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026347988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAERYTHRITOL 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8VXR0397K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method does the research paper describe for the analysis of Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?
A1: The research paper describes a high-performance liquid chromatography (HPLC) method for the quantitative determination of the basic substance mass fraction in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) [].
Q2: Why is it important to determine the mass fraction of the basic substance in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?
A2: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is widely used as an antioxidant in various materials. The presence of impurities or degradation products can significantly impact its antioxidant efficacy. Determining the mass fraction of the basic substance ensures the quality and effectiveness of the antioxidant product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



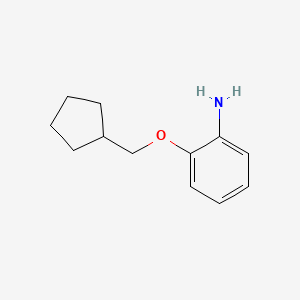
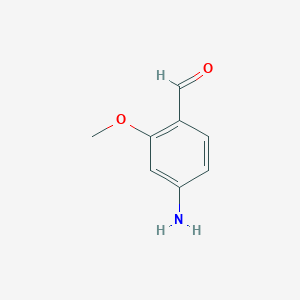
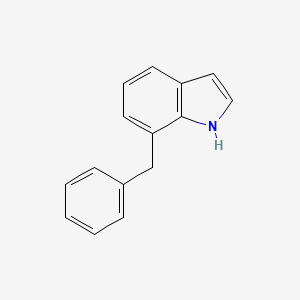

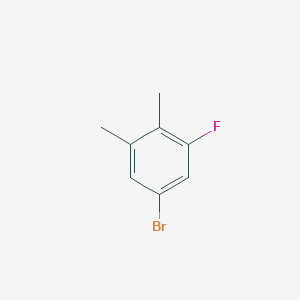
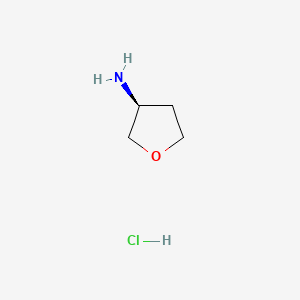
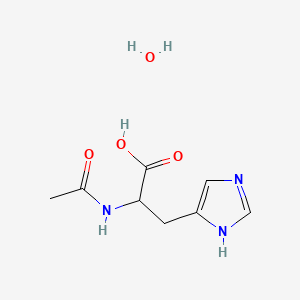
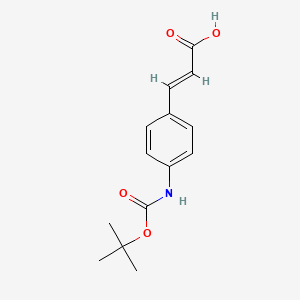
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
